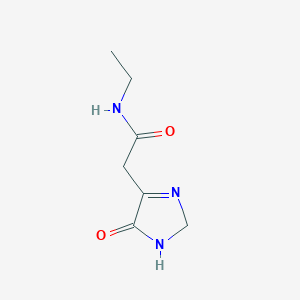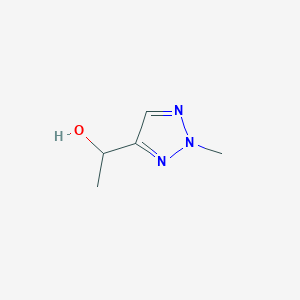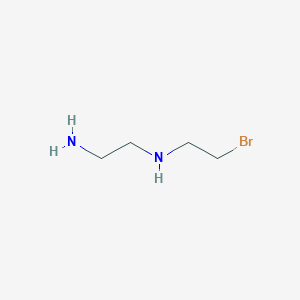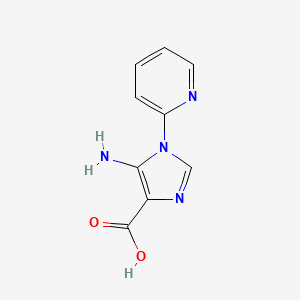
Acetylheliotrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylheliotrine is a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly in the genus Heliotropium. Pyrrolizidine alkaloids are known for their hepatotoxicity and potential carcinogenicity, making them a subject of interest in toxicology and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetylheliotrine typically involves the acetylation of heliotrine, a naturally occurring pyrrolizidine alkaloid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 75°C and allowing the reaction to proceed for about 15 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of heliotrine from plant sources, followed by its acetylation using acetic anhydride. The reaction is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Acetylheliotrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides, which are often more toxic than the parent compound.
Reduction: Reduction reactions can convert this compound back to heliotrine.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced heliotrine, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Acetylheliotrine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its effects on cellular processes and its role in plant defense mechanisms.
Medicine: Studied for its hepatotoxic and carcinogenic properties, contributing to the understanding of liver diseases and cancer.
Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products.
Mecanismo De Acción
The mechanism of action of acetylheliotrine involves its metabolic activation in the liver, where it is converted to reactive intermediates that can form DNA adducts. These adducts can lead to mutations and cancer. The primary molecular targets include liver enzymes such as cytochrome P450, which catalyze the bioactivation of this compound .
Comparación Con Compuestos Similares
Similar Compounds
Heliotrine: The parent compound of acetylheliotrine, also a pyrrolizidine alkaloid.
Lasiocarpine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.
Senecionine: A pyrrolizidine alkaloid found in the Senecio species, known for its toxicity.
Uniqueness
This compound is unique due to its acetyl group, which influences its reactivity and toxicity. The acetylation increases its lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Conclusion
This compound is a significant compound in the study of pyrrolizidine alkaloids, with various applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject for scientific research, contributing to our understanding of toxicology and pharmacology.
Propiedades
Número CAS |
26607-98-7 |
|---|---|
Fórmula molecular |
C18H29NO6 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
[(7S)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C18H29NO6/c1-11(2)18(22,12(3)23-5)17(21)24-10-14-6-8-19-9-7-15(16(14)19)25-13(4)20/h6,11-12,15-16,22H,7-10H2,1-5H3/t12?,15-,16?,18?/m0/s1 |
Clave InChI |
TYFHUMUZGWLROC-OTPKUTMYSA-N |
SMILES isomérico |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1[C@H](CC2)OC(=O)C)O |
SMILES canónico |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)



![4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan](/img/structure/B15197663.png)




